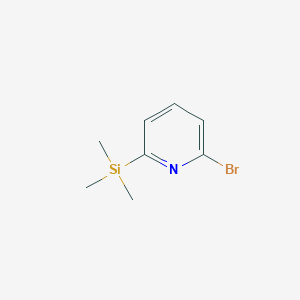

2-Bromo-6-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459106 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59409-80-2 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine Derivatives in Chemical Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of chemical research, playing a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govajrconline.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a constituent of numerous natural products, including nicotine (B1678760) and vitamin B3 (niacin). nih.govnih.gov Its unique electronic properties, polarity, and ability to form hydrogen bonds make it a valuable component in drug design. taylorandfrancis.com The incorporation of a pyridine nucleus can enhance the pharmacokinetic and pharmacodynamic properties of molecules by improving solubility, bioavailability, metabolic stability, and cell permeability. nih.govajrconline.org Consequently, pyridine derivatives are found in a wide array of clinically approved drugs and are a major focus of medicinal chemistry research. nih.govresearchgate.net Beyond pharmaceuticals, these compounds are integral to the synthesis of ligands for organometallic complexes, which are used in catalysis and materials science. nih.gov

Strategic Importance of Halogen and Trimethylsilyl Functional Groups in Pyridine Scaffolds

The strategic placement of functional groups on the pyridine (B92270) ring is a key strategy for chemists to fine-tune the molecule's reactivity and properties for specific applications. The presence of a halogen atom, such as bromine, and a trimethylsilyl (B98337) group on a pyridine scaffold introduces a versatile set of synthetic handles.

The bromine atom in compounds like 2-Bromo-6-(trimethylsilyl)pyridine serves as a crucial reactive site for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are frequently employed to form new carbon-carbon bonds at the brominated position. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkyl, and other functional groups. The bromine can also participate in nucleophilic substitution reactions, further expanding the synthetic possibilities.

The trimethylsilyl (TMS) group, on the other hand, offers a different set of synthetic advantages. It can act as a placeholder or a directing group in various reactions. One of the key features of the TMS group is its ability to be selectively removed under specific conditions, often using a fluoride (B91410) source, to reveal a reactive site for further functionalization. This "silyl-deprotection" strategy is a powerful tool in multi-step syntheses.

The combination of both a bromo and a trimethylsilyl group on the same pyridine ring, as in this compound, creates a highly versatile building block. The differential reactivity of the C-Br and C-Si bonds allows for sequential and site-selective modifications, enabling the synthesis of complex and highly substituted pyridine derivatives that would be challenging to prepare by other means.

Overview of Research Trajectories for 2 Bromo 6 Trimethylsilyl Pyridine

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.orgbaranlab.org It utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the context of pyridine derivatives, the nitrogen atom within the ring itself can act as a directing group, guiding metalation to the C-2 or C-6 positions.

Regioselective Lithiation Approaches

The most common method for synthesizing this compound involves the regioselective lithiation of 2-bromopyridine (B144113). In this approach, the bromine atom and the ring nitrogen work in concert to direct deprotonation specifically to the C-6 position.

A typical procedure involves treating 2-bromopyridine with a strong lithium base, such as n-butyllithium (n-BuLi), at very low temperatures. chemicalbook.com The resulting 6-lithio-2-bromopyridine intermediate is then quenched with an electrophilic silylating agent, most commonly chlorotrimethylsilane (TMSCl), to yield the desired product. chemicalbook.comresearchgate.net The use of lithium diisopropylamide (LDA) is also a well-established method for the regioselective lithiation of halopyridines, typically conducted at -78 °C in tetrahydrofuran (THF). researchgate.net The low temperatures are crucial to maintain the stability of the organolithium intermediate and prevent side reactions. researchgate.net

Table 1: Example of Regioselective Lithiation for this compound Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

Alternative Metalation Reagents and Conditions

While alkyllithium reagents are effective, research has explored alternative metalating agents to improve functional group tolerance and reaction conditions. znaturforsch.com Hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), and mixed-metal bases have shown high efficacy and regioselectivity. znaturforsch.com

One notable class of alternative reagents is the TMP-metal bases, such as TMPMgCl·LiCl. znaturforsch.comharvard.edu These reagents are highly active kinetically and can deprotonate a wide array of pyridines under milder conditions than their alkyllithium counterparts. znaturforsch.com Another approach involves the use of "superbases," such as the combination of n-BuLi with lithium 2-dimethylaminoethanolate (LiDMAE), which has been shown to mediate unprecedented regioselective C-6 lithiation on a 2-chloropyridine substrate, a strategy applicable to other halopyridines. znaturforsch.comresearchgate.net These alternative reagents can offer advantages in situations where the substrate is sensitive to the strongly nucleophilic character of alkyllithiums. znaturforsch.com

Halogen-Metal Exchange Reactions and Subsequent Silylation

An alternative to direct C-H activation is the use of a halogen-metal exchange reaction, a process that converts an organic halide into an organometallic compound. wikipedia.org This method is particularly useful for preparing organolithium reagents from aryl bromides and iodides. wikipedia.org For the synthesis of this compound, this strategy typically begins with 2,6-dibromopyridine (B144722).

By carefully controlling the stoichiometry of the organolithium reagent (usually one equivalent of n-BuLi), it is possible to selectively perform a single lithium-bromine exchange, preferentially forming 2-bromo-6-lithiopyridine. researchgate.net This reaction is often very fast, even at low temperatures. wikipedia.org The resulting aryllithium intermediate is then trapped with chlorotrimethylsilane to afford the monosilylated product. This method provides a regiochemically unambiguous route to the target compound, as the position of lithiation is predetermined by the initial position of the halogen. ias.ac.in A combination of an isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can also be used to perform the bromine-metal exchange. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of synthesizing this compound hinges on the careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and side products. bocsci.com Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.netcam.ac.uk

Solvent Effects

The choice of solvent is critical in both directed ortho-metalation and halogen-metal exchange reactions. Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used because they effectively solvate the lithium cation, breaking up organolithium aggregates and increasing the reactivity of the base. baranlab.org However, the stability of the resulting aryllithium intermediate can be solvent-dependent. For instance, some aryllithiums are known to be unstable in THF, which can lead to decomposition or side reactions. researchgate.net In such cases, alternative solvents like diethyl ether or non-polar hydrocarbon solvents mixed with THF might be employed to balance reactivity and stability. chemicalbook.comresearchgate.net

Temperature and Stoichiometry Control

Precise control over temperature is arguably the most critical parameter in these syntheses. bocsci.com Lithiation and halogen-metal exchange reactions are typically conducted at very low temperatures, often -78 °C (the sublimation point of dry ice) or even lower, to ensure the stability of the highly reactive organolithium intermediates. researchgate.netnih.gov Allowing the reaction to warm prematurely can lead to undesired side reactions, such as elimination or reaction with the solvent. researchgate.net

The stoichiometry of the reagents must also be carefully managed. researchgate.net In directed lithiation, a slight excess of the lithium base may be used to ensure complete deprotonation. However, in the halogen-metal exchange of 2,6-dibromopyridine, using more than one equivalent of the alkyllithium reagent would lead to a double exchange and the formation of 2,6-bis(trimethylsilyl)pyridine. Therefore, precise control over the amount of reagent added is essential for achieving the desired monosilylated product. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromopyridine |

| n-Butyllithium |

| Chlorotrimethylsilane |

| Tetrahydrofuran |

| Hexane |

| Toluene |

| Lithium diisopropylamide |

| Lithium 2,2,6,6-tetramethylpiperidide |

| TMPMgCl·LiCl |

| Lithium 2-dimethylaminoethanolate |

| 2-Chloropyridine |

| 2,6-Dibromopyridine |

| Isopropylmagnesium chloride |

| 2,6-bis(trimethylsilyl)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for several such reactions. The bromo substituent serves as a reactive handle for oxidative addition to a low-valent metal center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron reagent, typically in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For 2-pyridyl substrates, which can be challenging due to potential catalyst inhibition by the nitrogen lone pair, the development of efficient catalytic systems is crucial. nih.govnih.gov The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Ligand and Catalyst System Optimization

The success of a Suzuki-Miyaura coupling, especially with challenging substrates like 2-bromopyridines, heavily relies on the optimization of the catalyst, ligand, base, and solvent. researchgate.netmdpi.com Palladium(II) acetate (B1210297) and Pd₂(dba)₃ are common palladium precursors, while phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are often effective. organic-chemistry.org N-Heterocyclic carbene (NHC) ligands have also emerged as highly effective for coupling deactivated substrates. libretexts.orgorganic-chemistry.org

For the coupling of 2-pyridyl nucleophiles, catalyst systems based on Pd₂(dba)₃ with specialized phosphite (B83602) or phosphine oxide ligands have proven effective. nih.gov The choice of base is also critical; inorganic bases like K₃PO₄, Cs₂CO₃, and KF are frequently used to activate the boronic acid for transmetalation. nih.govmdpi.comorganic-chemistry.org The solvent system, often a mixture of an organic solvent like dioxane and water, also plays a significant role. organic-chemistry.org

Table 1: Examples of Optimized Suzuki-Miyaura Reaction Conditions for Bromo-pyridines This table presents data from representative studies on Suzuki-Miyaura couplings involving bromopyridine derivatives to illustrate common optimization parameters. Specific yields for this compound would be substrate-dependent.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (3-6%) | SPhos (6-18%) | Na₃PO₄ | Toluene:Water (10:1) | 100 | Low to 80% | researchgate.net |

| Pd₂(dba)₃ (1.5%) | 1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane (3%) | KF | Dioxane | 100 | ~74-91% | nih.gov |

| Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane | - | Good | mdpi.com |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base that also often serves as the solvent. organic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which are important precursors for pharmaceuticals and organic materials. daneshyari.com The trimethylsilyl (B98337) group in this compound is stable under these conditions, allowing for selective coupling at the C-Br bond. The resulting TMS-protected alkyne can be deprotected if needed for further transformations. wikipedia.org

Table 2: Sonogashira Coupling of this compound with Phenylacetylene This table illustrates a hypothetical, yet typical, Sonogashira reaction based on standard protocols.

| Reactant A | Reactant B | Catalyst System | Base/Solvent | Conditions | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | RT to 60 °C | 2-(Phenylethynyl)-6-(trimethylsilyl)pyridine |

Strategies for Preventing Homocoupling

A common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. wikipedia.org This process is promoted by the copper co-catalyst in the presence of oxygen. wikipedia.orgreddit.com Several strategies can be employed to minimize this undesired outcome:

Running the reaction under an inert atmosphere: Rigorously degassing the solvent and maintaining a nitrogen or argon atmosphere is crucial to exclude oxygen, which is detrimental to most palladium coupling reactions and promotes homocoupling. wikipedia.orgreddit.com

Copper-Free Protocols: To completely avoid copper-promoted homocoupling, numerous copper-free Sonogashira methods have been developed. wikipedia.org These often rely on more active palladium catalysts or different reaction conditions to facilitate the catalytic cycle without the Cu(I) co-catalyst.

Choice of Base and Solvent: The choice of amine base can influence the reaction outcome. Distilling the amine base before use can be critical, as oxidized impurities can hinder the primary reaction. reddit.com

Microwave-Assisted Protocols in Cross-Coupling

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. daneshyari.comorganic-chemistry.org For Sonogashira couplings, microwave irradiation can be particularly effective. organic-chemistry.org It allows for rapid and efficient heating of the reaction mixture, which can overcome the activation barriers for less reactive substrates like aryl bromides. daneshyari.comorganic-chemistry.org

Studies have shown that a broad range of aryl bromides, including pyridine derivatives, can be coupled with terminal alkynes like trimethylsilylacetylene (B32187) in minutes under microwave irradiation, achieving excellent yields. organic-chemistry.orgarkat-usa.org This method often avoids the homocoupling of the terminal alkyne and can be performed under more environmentally friendly conditions, sometimes even in water. arkat-usa.orgrsc.org The use of microwave heating has been successfully applied to the synthesis of various 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, demonstrating its utility for complex pyridine systems. arkat-usa.org

Reactivity and Advanced Organic Transformations of this compound

The strategic placement of a bromine atom and a trimethylsilyl group on the pyridine ring makes this compound a versatile building block in organic synthesis. This arrangement allows for selective transformations at either the C-Br or C-Si bond, providing a powerful tool for the construction of complex heterocyclic molecules.

Applications of 2 Bromo 6 Trimethylsilyl Pyridine As a Versatile Synthetic Building Block

Synthesis of Polysubstituted Pyridines

The dual functionality of 2-bromo-6-(trimethylsilyl)pyridine makes it a strategic precursor for the synthesis of highly substituted pyridine (B92270) derivatives. The bromo group can be readily displaced or coupled, while the trimethylsilyl (B98337) group can be retained or subsequently modified.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful methods for creating C-C bonds by coupling organohalides with organoboron or organozinc compounds, respectively. researchgate.netpsu.edu 2-Bromopyridines are common substrates in these reactions for the synthesis of aryl-substituted pyridines. psu.edu For instance, the Suzuki reaction of 2-bromopyridine (B144113) with various arylboronic acids can be achieved using a palladium acetate (B1210297) catalyst, often without the need for specialized ligands. psu.edu Similarly, the Negishi coupling offers a high-yield route to bipyridines and other substituted pyridines under mild conditions. nih.gov

While direct examples employing this compound are not extensively detailed in seminal reports, its structure is well-suited for these transformations. In a hypothetical Suzuki coupling, the compound could react with an arylboronic acid to yield a 2-aryl-6-(trimethylsilyl)pyridine. The TMS group can be advantageous; it can later be removed under acidic or fluoride-mediated conditions to yield a protonated carbon, or it can be converted into other functional groups like a hydroxyl or a halogen, offering a pathway to further diversification of the pyridine scaffold.

The table below outlines representative conditions for Suzuki coupling reactions involving bromopyridine derivatives, which are applicable to this compound.

| Catalyst System | Base | Solvent | Coupling Partner | Product Type | Yield | Ref |

| Pd(OAc)₂ | K₂CO₃ | Aqueous Isopropanol | Arylboronic Acid | 2-Arylpyridine | Good to Excellent | psu.edu |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic Acid | Substituted Pyridine | Moderate to Good | orgsyn.org |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol/Water | Phenylboronic Acid | 2-Phenylpyridine | High | researchgate.net |

Construction of Fused Heterocyclic Systems

The strategic placement of reactive groups on the this compound scaffold allows for its use in cyclization reactions to form more complex, fused heterocyclic structures, which are common cores in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridines are a prominent class of fused N-heterocycles with significant biological activity. nih.gov Their synthesis classically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. mdpi.com

Detailed Research Findings:

To utilize this compound for the synthesis of an imidazopyridine, the bromo group would first need to be converted into an amino group. The amination of 2-bromopyridines can be challenging but is achievable through methods like copper- or palladium-catalyzed C-N coupling reactions. researchgate.net An alternative route involves converting the 2-bromopyridine into a 2-hydrazinopyridine, which can then be reduced to the corresponding 2-aminopyridine. mdpi.com For example, 2,6-dichloropyridine (B45657) can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which is then reduced using agents like Raney Nickel to produce 2-amino-6-chloropyridine. mdpi.com

Following this logic, a plausible two-step synthesis of a 6-(trimethylsilyl)imidazo[1,2-a]pyridine would involve:

Amination: Nucleophilic substitution or catalyzed amination of this compound to produce 2-amino-6-(trimethylsilyl)pyridine.

Cyclization: Reaction of the resulting aminopyridine with a suitable partner, such as chloroacetaldehyde (B151913) or a phenacyl bromide, to construct the fused imidazole (B134444) ring.

The trimethylsilyl group would likely remain intact throughout this sequence, yielding a silylated imidazopyridine product that could be used for further functionalization.

Pyridones: 2-Pyridones are important heterocyclic motifs. While various methods exist for their synthesis, a route starting from a 2-halopyridine often involves hydrolysis, which can require harsh conditions. A more synthetically useful approach might involve a coupling reaction followed by a subsequent transformation. For this compound, a plausible route to a pyridone could involve an initial coupling reaction, followed by oxidative or hydrolytic cleavage of the silyl (B83357) group and subsequent tautomerization. However, direct conversion methods are not prominently featured in the literature for this specific substrate. General methods for pyridone synthesis often rely on the cyclization of acyclic precursors. prepchem.com

Bipyridines: 2,2'-Bipyridines are fundamental ligands in coordination chemistry. A standard method for their synthesis is the homo-coupling of 2-halopyridines using catalysts like nickel or palladium, or through Ullmann-type reactions with copper. The Negishi coupling, reacting a 2-pyridylzinc reagent with a 2-halopyridine, is also a highly effective strategy. nih.gov

Detailed Research Findings: The synthesis of symmetrically substituted bipyridines, such as 6,6'-bis(trimethylsilyl)-2,2'-bipyridine, could plausibly be achieved through the homo-coupling of this compound. The trimethylsilyl groups in the resulting bipyridine product would enhance its solubility in organic solvents and provide sites for further chemical modification.

Another relevant synthetic strategy involves the lithiation of methyl-substituted bipyridines followed by quenching with chlorotrimethylsilane. For example, 5,5'-dimethyl-2,2'-bipyridine can be bis-lithiated and subsequently reacted with trimethylsilyl chloride to afford 5,5'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine in good yield. While the starting material is different, this demonstrates the utility of incorporating TMS groups onto bipyridine scaffolds.

The table below summarizes common coupling methods for bipyridine synthesis from 2-bromopyridines.

| Reaction Type | Catalyst/Reagent | Starting Material | Product | Ref |

| Ullmann Coupling | Copper powder | 2-Bromopyridine | 2,2'-Bipyridine | |

| Negishi Coupling | Pd(PPh₃)₄ / Zn | 2-Bromopyridine | 2,2'-Bipyridine | nih.gov |

| Silylation | LDA, TMSCl | 5,5'-Dimethyl-2,2'-bipyridine | 5,5'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine |

Precursor for Ligands in Coordination Chemistry

The pyridine nucleus is a cornerstone of ligand design due to its excellent coordinating ability with a vast range of metal ions. The introduction of substituents at the 2- and 6-positions allows for the creation of bidentate or pincer-type ligands with tailored steric and electronic properties.

Silylamine-pyridine (SAP) ligands are a class of chelating agents that incorporate a pyridine ring flanked by nitrogen donors, where at least one nitrogen is part of a silylamine group (-N(SiR₃)R'). These ligands have been explored for their ability to stabilize unique metal complexes, such as extended metal atom chains (EMACs).

Detailed Research Findings:

The synthesis of SAP ligands often starts from dihalopyridines. For instance, research into stabilizing EMACs has involved reacting 2,6-dibromopyridine (B144722) with alkylamines to generate 2,6-diaminopyridine (B39239) ligands. This work was motivated by the inherent instability of previously studied triiron complexes stabilized by SAP ligands, highlighting both the potential and the challenges of this ligand class.

A direct route to a silylamine-pyridine ligand from this compound would involve the nucleophilic substitution of the bromide with a lithium silylamide, such as lithium bis(trimethylsilyl)amide (LiHMDS). This would yield a 2-(bis(trimethylsilyl)amino)-6-(trimethylsilyl)pyridine. The presence of the silyl group on the amino nitrogen and the silyl group on the pyridine ring would create a sterically hindered and electronically distinct ligand framework. Such a ligand could offer unique coordination properties due to the combination of the pyridine nitrogen and the exocyclic silylamine nitrogen as donor atoms.

The general approach to synthesizing related aminopyridines is outlined below.

| Starting Material | Reagent(s) | Product | Application Context | Ref |

| 2,6-Dibromopyridine | Methylamine, high T/P | 2-Bromo-6-methylaminopyridine | Precursor for TREN-based ligands | |

| 2,6-Dibromopyridine | Methylamine (2 eq.), high T/P | 2,6-Bis(methylamino)pyridine | Ligand for EMACs | |

| 2-Amino-6-picoline | Chlorotrimethylsilane | 6-Methyl-N-trimethylsilylpyridin-2-amine | Silylated aminopyridine derivative |

Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are fascinating molecular wires consisting of a linear chain of directly bonded metal atoms, held in place by encapsulating organic ligands. These structures are of significant interest for their potential applications in molecular electronics and magnetism. The stability and properties of EMACs are critically dependent on the nature of the surrounding ligands.

While various ligand systems have been explored for the synthesis of EMACs, researchers have encountered challenges, particularly with the stability of the resulting complexes. For instance, silyl aminopyridine (SAP) ligands have been used to create unique triiron complexes, but these have been found to be inherently unstable. georgiasouthern.edugeorgiasouthern.edu This has led to a search for alternative ligand precursors that can provide enhanced stability to the metal chain.

In this context, 2-bromo-6-substituted pyridines serve as crucial starting materials for the synthesis of oligopyridyl ligands designed to support EMACs. The bromine atom provides a reactive handle for coupling reactions, allowing for the construction of multi-pyridine ligand scaffolds. While direct experimental data on the use of this compound for EMAC ligand synthesis is not extensively detailed in the available literature, its structural features make it a promising candidate. The trimethylsilyl group can act as a bulky, electronically-tuning substituent, and it can also be removed under specific conditions to allow for further functionalization.

The general strategy involves the use of cross-coupling reactions, such as the Stille or Suzuki coupling, to link multiple pyridine units together. For example, derivatives like 2-Bromo-6-alkylaminopyridines have been successfully synthesized and utilized in the creation of more stable EMACs. georgiasouthern.edugeorgiasouthern.edu These approaches highlight the potential of this compound to be used in similar synthetic strategies to create novel oligopyridyl ligands with tailored steric and electronic properties for the stabilization of EMACs.

Generation of Complex Molecular Architectures, including C-Nucleosides

The ability to construct complex molecular architectures is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. This compound serves as a key starting material in this endeavor, primarily through its participation in various cross-coupling reactions.

The bromine atom at the 2-position of the pyridine ring is readily susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. researchgate.net This allows for the facile introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the construction of intricate molecular frameworks.

A particularly noteworthy application is in the synthesis of C-nucleosides. Unlike their more common N-nucleoside counterparts where the nucleobase is attached to the sugar moiety via a nitrogen atom, C-nucleosides feature a carbon-carbon bond between the base and the sugar. This C-C bond imparts greater metabolic stability, making C-nucleosides attractive targets for the development of antiviral and anticancer agents.

The synthesis of C-nucleosides often involves the coupling of a suitably functionalized pyridine derivative with a sugar moiety. While direct coupling of a lithiated pyridine to a sugar can be challenging, the use of this compound offers a more controlled approach. The trimethylsilyl group can serve as a removable placeholder or a directing group during the synthesis. For instance, a related compound, 2-bromo-6-chloropyridine, has been used in the synthesis of 2,6-disubstituted pyridine C-deoxyribonucleosides through chemoselective cross-coupling reactions. researchgate.net In these syntheses, the bromine atom is selectively replaced via a Suzuki or Sonogashira coupling, followed by further modification at the chlorine-bearing position.

The versatility of this compound in these transformations is summarized in the table below, which showcases the types of complex molecules that can be generated.

| Starting Material | Coupling Reaction | Product Type | Potential Application |

| This compound | Suzuki Coupling | Aryl-substituted pyridines | Pharmaceutical intermediates, Ligands |

| This compound | Stille Coupling | Vinyl- or Aryl-substituted pyridines | Complex organic scaffolds, Polymers |

| This compound | Sonogashira Coupling | Alkynyl-substituted pyridines | Precursors to heterocycles, Bioactive molecules |

| This compound | C-C Coupling with Sugars | Pyridine C-nucleosides | Antiviral and anticancer drugs |

Detailed research findings have demonstrated the successful synthesis of various substituted pyridines using these methods. For example, the Suzuki coupling of bromopyridines with arylboronic acids is a well-established method for creating biaryl structures, which are common motifs in pharmaceuticals. Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated into more complex heterocyclic systems. The strategic use of the trimethylsilyl group in these syntheses can influence regioselectivity and provide a route to otherwise inaccessible structures.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Bromo-6-(trimethylsilyl)pyridine, providing detailed information about the hydrogen, carbon, and silicon atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR studies provide direct evidence for the molecular structure of this compound. In ¹H NMR, the trimethylsilyl (B98337) (TMS) group typically presents as a sharp singlet, while the protons on the pyridine (B92270) ring appear as a set of multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating, sterically bulky trimethylsilyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing signals for each unique carbon atom in the molecule. The carbon atom attached to the silicon (C2) and the carbon atom attached to the bromine (C6) are significantly influenced by these substituents. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom pressbooks.pubbhu.ac.in. The chemical shifts for the pyridine ring carbons are generally found between 110-150 ppm bhu.ac.in. For the parent pyridine molecule, the C2/C6 carbons appear around 150 ppm, the C3/C5 carbons at 124 ppm, and the C4 carbon at 136 ppm testbook.com. The introduction of the bromo and trimethylsilyl substituents would cause significant shifts from these values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si(CH₃)₃ | ~0.3 | Singlet (s) |

| H-3 | ~7.1-7.3 | Doublet of doublets (dd) | |

| H-4 | ~7.4-7.6 | Triplet (t) | |

| H-5 | ~7.0-7.2 | Doublet of doublets (dd) | |

| ¹³C | Si(CH₃)₃ | ~0 | - |

| C-2 (C-Si) | ~165-170 | - | |

| C-3 | ~125-130 | - | |

| C-4 | ~135-140 | - | |

| C-5 | ~120-125 | - | |

| C-6 (C-Br) | ~140-145 | - |

Note: The values in this table are predictions based on typical chemical shifts for substituted pyridines and trimethylsilyl groups and are not from a reported experimental spectrum.

²⁹Si NMR spectroscopy is a specialized technique that provides direct insight into the chemical environment of the silicon atom in the trimethylsilyl group. Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ²⁹Si isotope, it is highly valuable in organosilicon chemistry. The chemical shift of the ²⁹Si nucleus is sensitive to the electronic and steric environment around the silicon atom. For organosilanes, the typical chemical shift range is between approximately -17.0 to +8.4 ppm relative to tetramethylsilane (TMS). The specific shift for this compound would confirm the integrity of the silyl (B83357) group and provide data for comparative studies with other silylated compounds.

While this compound itself is achiral, it serves as a critical building block for more complex molecules, including ligands for asymmetric catalysis. In these larger, more intricate structures, Nuclear Overhauser Effect (NOE) and two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are essential for determining stereochemistry and the precise spatial arrangement of atoms.

NOE experiments can establish through-space proximity of protons, helping to define the conformation of ligands derived from the parent molecule when coordinated to a metal center. 2D NMR techniques map the coupling relationships between nuclei, allowing for unambiguous assignment of all ¹H and ¹³C signals in a complex derivative, which is often impossible from 1D spectra alone.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation pattern upon ionization. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

The fragmentation of this compound under electron ionization would likely involve characteristic losses. A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. Another expected fragmentation is the cleavage of the C-Br bond. PubChem provides predicted collision cross-section data for various adducts of the molecule, which is useful for advanced mass spectrometry techniques like ion mobility-mass spectrometry uni.lu.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₁₂⁷⁹BrNSi]⁺ | 229.0 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | [C₈H₁₂⁸¹BrNSi]⁺ | 231.0 | Molecular ion with ⁸¹Br isotope, expected to have similar intensity to the M⁺ peak. |

| [M-CH₃]⁺ | [C₇H₉⁷⁹BrNSi]⁺ | 214.0 | Loss of a methyl radical from the trimethylsilyl group. An [M-CH₃+2]⁺ peak at m/z 216 is also expected. |

Note: The m/z values are based on the most common isotopes and are rounded. The data is predictive.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The trimethylsilyl group has several characteristic vibrations, including a strong Si-C stretch and prominent CH₃ symmetric and asymmetric bending (rocking/scissoring) modes. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹ researchgate.net. Analysis of the FT-IR spectrum of the related compound 2-chloro-6-methyl pyridine provides a basis for assigning these vibrational modes orientjchem.org.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| CH₃ Bend (Symmetric/Asymmetric) | 1250 - 1450 | Trimethylsilyl Group |

| Si-C Stretch | 750 - 860 | Trimethylsilyl Group |

| C-Br Stretch | 500 - 600 | Bromo Group |

X-ray Diffraction for Solid-State Structural Determination in Complex Systems

While this compound is likely a liquid or low-melting solid at room temperature, it is frequently used as a ligand to synthesize more complex, crystalline materials such as metal-organic frameworks (MOFs) or coordination complexes uni.lursc.org. For these solid-state systems, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative complex, researchers can precisely map the electron density and thus the exact positions of each atom in the crystal lattice rsc.org. This analysis provides unambiguous data on bond lengths, bond angles, coordination geometry around a metal center, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the supramolecular architecture uni.lursc.org. This information is crucial for understanding the structure-property relationships in catalysts, functional materials, and other complex systems derived from this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Mechanistic Pathways

Density Functional Theory (DFT) has proven to be a powerful quantum mechanical method for investigating the mechanistic pathways of reactions involving 2-Bromo-6-(trimethylsilyl)pyridine. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for a detailed exploration of reaction mechanisms.

The activation of the C-Br bond in this compound is a critical step in many of its synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. DFT studies on similar 2-bromopyridine (B144113) systems have shed light on the mechanistic details of this process, which is generally understood to proceed via oxidative addition to a low-valent metal center, typically Pd(0).

Computational models indicate that the oxidative addition of (hetero)aryl halides to a Pd(0) complex can occur through two primary mechanisms: a three-centered concerted pathway or a nucleophilic displacement pathway chemrxiv.orgchemrxiv.org. The preferred mechanism is influenced by factors such as the electronic properties of the pyridine (B92270) ring, the nature of the ancillary ligands on the palladium catalyst, and the coordination number of the metal center chemrxiv.org. For 2-chloropyridines, it has been proposed that the reaction with a bisligated Pd(PPh3)2 complex proceeds through a displacement-like mechanism chemrxiv.org. The high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates is attributed to the stereoelectronic stabilization of the transition state in a nucleophilic displacement mechanism chemrxiv.org.

The presence of the electron-donating trimethylsilyl (B98337) group at the 6-position of the pyridine ring in this compound is expected to influence the electronic properties of the C-Br bond and the pyridine ring, thereby affecting the energetics of the C-Br bond activation. DFT calculations can quantify this influence by comparing the activation barriers for oxidative addition with those of unsubstituted or differently substituted 2-bromopyridines.

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. Analysis of the geometry and electronic properties of these transition states provides crucial insights into the factors that control reaction rates and selectivity.

For the oxidative addition of 2-halopyridines to a Pd(0) center, DFT calculations can reveal the structure of the transition state, including the bond lengths between the palladium, carbon, and bromine atoms. For instance, in the oxidative addition of 2-chloro-3-aminopyridine to Pd(PCy3)2, a simplified reaction coordinate diagram shows the energy profile leading to the transition state chemrxiv.org. The transition state for the nucleophilic displacement mechanism is characterized by a significant partial negative charge on the pyridine ring and a partial positive charge on the palladium atom chemrxiv.org.

The energetics of the entire reaction pathway, including the relative energies of intermediates and the activation energies for each elementary step, can be computed. This information is vital for determining the rate-determining step of a reaction. In the context of a Suzuki-Miyaura cross-coupling reaction, for example, DFT studies on model systems have shown that transmetalation can be the rate-determining step nih.gov.

The results of DFT calculations are often visualized through reaction energy diagrams, which plot the potential energy of the system as a function of the reaction coordinate. These diagrams provide a clear and concise representation of the entire reaction pathway, highlighting the relative stabilities of all species involved and the energy barriers that must be overcome.

A typical DFT-calculated reaction energy profile for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, would illustrate the energies of the initial reactants (e.g., this compound and a boronic acid), the pre-catalyst activation, the oxidative addition intermediate, the transition state for oxidative addition, the transmetalation intermediate and its corresponding transition state, and the reductive elimination step leading to the final product and regeneration of the catalyst nih.govmdpi.com. For a model Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid catalyzed by a Pd-H-Beta zeolite, the oxidative addition was found to have a low activation barrier, while transmetalation was the rate-determining step nih.gov.

These profiles are instrumental in comparing different potential mechanistic pathways and in understanding how changes in reactants, catalysts, or reaction conditions can alter the reaction outcome.

Computational Modeling of Catalytic Systems

Computational modeling plays a crucial role in understanding and optimizing the catalytic systems used in reactions involving this compound. By simulating the interactions between the substrate, catalyst, and other reagents, these models can provide valuable insights into catalyst performance and guide the design of more efficient catalytic processes.

The choice of ligand in a transition metal catalyst is critical to its performance, influencing its stability, activity, and selectivity. Computational modeling, particularly with DFT, allows for a systematic investigation of ligand effects.

Studies on palladium-catalyzed cross-coupling reactions have demonstrated that the electronic and steric properties of phosphine (B1218219) ligands or N-heterocyclic carbenes significantly impact the energetics of the oxidative addition, transmetalation, and reductive elimination steps enscm.fr. For instance, σ-donating ligands can increase the nucleophilicity of the Pd(0) center, which in turn lowers the activation energy for oxidative addition nih.gov. The steric bulk of ligands can facilitate reductive elimination and promote the formation of the catalytically active species nih.gov.

Predicting Regioselectivity and Reactivity Trends in Pyridine Derivatives

Computational methods are increasingly being used to predict the regioselectivity and reactivity of organic reactions, offering a powerful tool for synthesis planning.

For pyridine derivatives, DFT calculations can be used to determine various electronic properties that correlate with reactivity. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of atomic charges and Fukui indices can help identify the most nucleophilic or electrophilic sites in a molecule enscm.fr. DFT has been employed to predict the nucleophilicity of substituted pyridines based on their HOMO-LUMO energies chemrxiv.org.

In reactions involving the functionalization of the pyridine ring, computational models can predict the most likely site of reaction. For instance, in palladium-catalyzed silaboration of pyridines, theoretical investigations have been conducted to understand the regioselectivity of the addition acs.org. Furthermore, machine learning models, trained on data from DFT calculations, are emerging as a rapid and reliable method for predicting regioselectivity in the C-H functionalization of heterocycles nih.gov. These predictive tools can significantly aid in the design of synthetic routes to novel pyridine-based compounds.

Below is a table summarizing some key computational parameters that can be derived from DFT studies and their implications for the reactivity of pyridine derivatives.

| Computational Parameter | Implication for Reactivity |

| HOMO Energy | Higher energy indicates greater nucleophilicity and ease of oxidation. |

| LUMO Energy | Lower energy indicates greater electrophilicity and ease of reduction. |

| HOMO-LUMO Gap | A smaller gap generally suggests higher reactivity. |

| Atomic Charges | Indicates the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |

| Fukui Indices | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. |

| Activation Energy (Ea) | A lower activation energy for a specific reaction pathway indicates a faster reaction rate. |

Conclusion and Future Research Directions

Summary of Key Research Achievements

Research on 2-Bromo-6-(trimethylsilyl)pyridine has established it as a valuable synthetic intermediate. Key achievements include the development of a reliable, albeit moderate-yielding, synthetic route from 2,6-dibromopyridine (B144722). chemicalbook.com Its utility as a precursor for a variety of substituted pyridines through cross-coupling reactions has also been demonstrated, highlighting its importance in accessing complex molecular architectures. researchgate.net The characterization of its fundamental physicochemical and spectroscopic properties has provided a solid foundation for its use in further synthetic applications.

Unaddressed Challenges and Emerging Research Opportunities

Despite its utility, challenges remain. The synthesis of polysubstituted pyridines with precise control over the position of functional groups is a persistent challenge in organic chemistry. scitechdaily.com The development of more efficient and selective methods for the functionalization of the pyridine (B92270) ring in compounds like this compound represents a significant research opportunity. acs.orgresearchgate.net Furthermore, exploring the reactivity of the trimethylsilyl (B98337) group beyond its role as a simple substituent could unlock new synthetic pathways. The development of milder and more sustainable synthetic methods, potentially using microwave-assisted synthesis or novel catalytic systems, is another area ripe for exploration. researchgate.net

Potential for Novel Applications in Advanced Organic Chemistry

The future for this compound in advanced organic chemistry is promising. Its role as a versatile building block is expected to expand, particularly in the synthesis of novel ligands for catalysis and new organic materials. The strategic placement of the bromo and trimethylsilyl groups allows for sequential and site-selective functionalization, a powerful tool for constructing complex molecules. As our understanding of pyridine chemistry deepens, so too will the applications of this valuable compound in areas such as drug discovery, agrochemicals, and the development of functional materials with tailored properties. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-6-(trimethylsilyl)pyridine, and how can purity be optimized?

- A common method involves reacting 6-Bromo-2-picoline with bromotrimethylsilane under controlled heating. Purification can be achieved via selective precipitation using ZnCl₂ to isolate intermediates, followed by recrystallization from chloroform or ethyl acetate . To optimize purity, monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., trimethylsilyl protons at ~0.3 ppm and pyridine ring protons at 7–8 ppm).

- X-ray Crystallography: Programs like SHELXL and SIR97 enable high-resolution structure determination. For example, SHELXL refines small-molecule structures using least-squares methods, while SIR97 integrates direct-method solutions for twinned or high-symmetry crystals .

Q. How can researchers mitigate challenges in isolating this compound from reaction by-products?

- Utilize column chromatography with silica gel and a hexane/ethyl acetate gradient to separate the target compound from halogenated by-products. For complex mixtures, derivatization (e.g., forming stable metal complexes) can enhance separation efficiency .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

- The trimethylsilyl group acts as a steric and electronic director. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst to selectively functionalize the bromine site. Negishi cross-coupling with ZnCl₂ can further suppress competing side reactions at the silyl-protected position .

Q. How does the stability of this compound under varying experimental conditions impact its utility in multi-step syntheses?

- The compound is moisture-sensitive due to the labile trimethylsilyl group. Store under inert gas (N₂/Ar) at –20°C in sealed containers. For reactions in aqueous media, replace the silyl group with a stable protecting group (e.g., tert-butyldimethylsilyl) to prevent premature cleavage .

Q. What role does this compound play in designing ligands for transition-metal catalysts?

- It serves as a precursor for N,N’-bidentate ligands like cydiampy (N,N’-bis-(6-methylpyrid-2-yl)-1,2-diaminocyclohexane), which coordinate to metals such as ruthenium or nickel. These ligands enhance catalytic activity in ethylene oligomerization and asymmetric hydrogenation .

Q. How can researchers resolve contradictory data from different synthetic routes, such as varying yields or unexpected by-products?

- Perform mechanistic studies (e.g., DFT calculations) to identify competing pathways. For example, thermal decomposition of triazolopyridines may generate pyridylcarbene intermediates, leading to cyclopropane derivatives. Use high-pressure reactors (1.7 atm) at 100°C to suppress carbene side reactions .

Q. What experimental parameters are critical for optimizing the synthesis of this compound derivatives for high-throughput screening?

- Key parameters include:

- Temperature: Maintain ≤80°C to avoid desilylation.

- Catalyst Loading: Use 5 mol% Pd catalysts for efficient cross-coupling.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.